molecular formula C14H9Br2ClN2O3 B11553602 2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11553602
M. Wt: 448.49 g/mol
InChI Key: JZXFOIZEDUARRQ-NGYBGAFCSA-N
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Description

2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, which is related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group

Preparation Methods

The synthesis of 2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2,5-dibromo-3,4-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide is similar to other hydrazones, such as 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share a common hydrazone structure but differ in their substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C14H9Br2ClN2O3

Molecular Weight

448.49 g/mol

IUPAC Name

2-chloro-N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Br2ClN2O3/c15-9-5-7(11(16)13(21)12(9)20)6-18-19-14(22)8-3-1-2-4-10(8)17/h1-6,20-21H,(H,19,22)/b18-6+

InChI Key

JZXFOIZEDUARRQ-NGYBGAFCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br)Cl

Origin of Product

United States

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